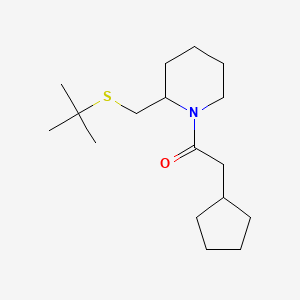

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

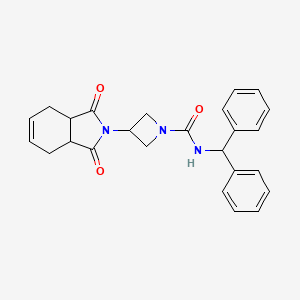

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response.

Applications De Recherche Scientifique

One-Pot Synthesis Methods

One significant application of similar compounds involves one-pot synthesis methods, where compounds with tert-butylthio groups participate in reactions to create N-heterocyclic compounds. These methods are valuable for efficiently producing complex molecules that have potential applications in drug discovery and material sciences. For example, a study demonstrated the one-pot reaction of 2-tert-butylthio-3-phenylcyclopropenethione derivatives with lithium pyrrolidinide, leading to the formation of various N-heterocyclic compounds with potential pharmacological activities (Matsumura et al., 2000).

Synthesis of Kinase Inhibitors

Another research focus is the synthesis of kinase inhibitors, where compounds containing tert-butylpiperidinyl groups are key intermediates. These molecules are crucial in developing treatments for diseases like rheumatoid arthritis and psoriasis. A study highlighted a novel synthesis approach for a p38 MAP kinase inhibitor, demonstrating the relevance of tert-butylpiperidinyl compounds in medicinal chemistry (Chung et al., 2006).

Glycosylation Agents

Research has also explored the use of tert-butylpiperidinyl compounds as glycosylation agents. These compounds facilitate the formation of glycosidic linkages, crucial in synthesizing complex carbohydrates and glycoconjugates. A study by Crich and Smith (2001) presented a method using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, highlighting the importance of these compounds in carbohydrate chemistry (Crich and Smith, 2001).

Lewis Pair Chemistry

Tert-butylpiperidinyl compounds also find applications in Lewis pair chemistry, acting as active Lewis pairs for C-H bond activation. This application is critical in catalysis and materials science, where selective bond activation is necessary for functionalizing molecules and materials. A study on aluminum and gallium hydrazides showcased the ability of these compounds to activate C-H bonds, illustrating their potential in catalytic processes (Uhl et al., 2016).

Antimycobacterial Activity

Furthermore, research has been conducted on the antimycobacterial activity of piperidine-fused compounds, indicating their significance in developing new therapies for tuberculosis. For instance, a study reported the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, demonstrating the potential of these compounds in antimicrobial research (Kumar et al., 2008).

Propriétés

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-cyclopentylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NOS/c1-17(2,3)20-13-15-10-6-7-11-18(15)16(19)12-14-8-4-5-9-14/h14-15H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZLFAVNCUNXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)